N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
Description
The compound N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide features a 1,3,4-thiadiazole core substituted with:
- A 2,5-dimethoxyphenyl group via an amide linkage.
- A 3-fluorobenzamide moiety connected through a thioether (-S-) bridge.
The 1,3,4-thiadiazole ring confers rigidity and electronic diversity due to sulfur and nitrogen atoms, while the methoxy and fluorine substituents modulate solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c1-27-13-6-7-15(28-2)14(9-13)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-4-3-5-12(20)8-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDVPKDURXVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. The presence of the 2,5-dimethoxyphenyl group and the 3-fluorobenzamide moiety suggests potential interactions with various biological targets.
Anticancer Properties
- Mechanism of Action : Thiadiazole derivatives have been shown to exhibit anticancer properties by inhibiting DNA synthesis and promoting apoptosis in cancer cells. The specific mechanisms include:
-
Research Findings :
- A study indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 10 μg/mL .
- Another investigation highlighted that 1,3,4-thiadiazole derivatives showed selective inhibition of tumor growth in vivo and in vitro by targeting uncontrolled cell division .
Antimicrobial Activity
- Antibacterial and Antifungal Effects : Compounds containing the thiadiazole ring have demonstrated notable antibacterial and antifungal activities against several strains:
- Case Studies :
Table of Biological Activities
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine and methoxy groups in the target compound likely enhance dipole interactions and solubility compared to chloro or alkyl substituents in analogs .
- Synthetic Challenges : Thiadiazole synthesis often requires harsh conditions (e.g., POCl₃, H₂SO₄), but substituent choice affects yield and purity .
- Biological Relevance : While highlights PFOR inhibition in thiazole derivatives, the target’s thiadiazole core may offer improved metabolic stability for similar applications .
Q & A
Q. What are the optimal synthetic routes for N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide, and what challenges are associated with its purification?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiol-alkylation and amide coupling. A typical approach involves reacting 5-mercapto-1,3,4-thiadiazole derivatives with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide under reflux in acetone with potassium carbonate as a base (Method D in ). Purification challenges arise from byproducts like unreacted thiols or residual solvents. Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or methanol) are effective, but HPLC may be required for high-purity isolation (>95%).
Q. How can X-ray crystallography and spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer : X-ray diffraction (XRD) provides definitive structural confirmation by resolving bond lengths, angles, and torsion angles, as demonstrated in similar thiadiazole derivatives (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide in ). Spectroscopic characterization includes:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide NH (δ 10.2–10.5 ppm).
- FT-IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C-S (650–750 cm⁻¹), and NH (3250–3350 cm⁻¹).
Q. What in vitro biological assays are appropriate for evaluating the antimicrobial potential of this thiadiazole derivative?
- Methodological Answer : Follow protocols from Frija et al. (2019) for antimicrobial testing:
- MIC (Minimum Inhibitory Concentration) : Use microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) to assess secondary bioactivity.
- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity.
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) effectively predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging structural data from similar amide-thiadiazole hybrids (e.g., ). Key residues (e.g., Arg174, Asp88) may form hydrogen bonds with the amide and thiadiazole moieties.
- DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites.
Q. How can researchers resolve discrepancies between theoretical predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
- Experimental Replication : Test bioactivity under varied conditions (pH, temperature) to identify environmental dependencies, as seen in pH-sensitive antimicrobial assays.
- Statistical Analysis : Apply multivariate regression to isolate structural descriptors (e.g., logP, polar surface area) influencing activity.
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the dimethoxyphenyl (e.g., replacing -OCH₃ with -CF₃) or fluorobenzamide groups via parallel synthesis.
- SAR Workflow :
In Silico Screening : Use ChemAxon or MOE to generate 3D-QSAR models.
Biological Profiling : Test analogs in enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential).
Cluster Analysis : PCA or hierarchical clustering to group analogs by activity profiles.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in solubility data between computational predictions and experimental measurements?
- Methodological Answer :
- Experimental Validation : Use shake-flask method (HPLC quantification) in buffers of varying pH to account for ionization effects.
- Computational Refinement : Adjust COSMO-RS parameters (in software like ADF) to include solvent-solute interactions missed in initial predictions.
Methodological Framework Integration
Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for synthesizing this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
